1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene is an organic compound with the molecular formula C10H12Cl2S It is a derivative of benzene, where a chlorine atom and a sulfanyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
The synthesis of 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes chlorination to form chlorobenzene.
Substitution Reaction: Chlorobenzene is then reacted with 2-chloro-2-methylpropyl sulfide in the presence of a suitable catalyst to introduce the sulfanyl group at the para position.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products: The major products formed depend on the specific reaction and conditions but may include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene can be compared with similar compounds such as:
1-Chloro-4-(1-chloro-2-methylpropyl)benzene: Similar structure but lacks the sulfanyl group.
1-Chloro-2-methylpropyl chloroformate: Contains a chloroformate group instead of a sulfanyl group.
Benzene derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique properties of this compound.
Properties
CAS No. |
43215-66-3 |
---|---|
Molecular Formula |
C10H12Cl2S |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
1-chloro-4-(2-chloro-2-methylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C10H12Cl2S/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
InChI Key |
ADLBZCDBDKUQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.